
Clascoterone-D5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clascoterone-D5 is a deuterated form of clascoterone, an androgen receptor inhibitor. It is primarily used in the treatment of androgen-dependent skin disorders such as acne vulgaris and androgenetic alopecia. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of clascoterone due to its stability and resistance to metabolic degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Clascoterone-D5 involves the incorporation of deuterium atoms into the clascoterone molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product undergoes rigorous quality control to meet industry standards.
化学反应分析
Types of Reactions
Clascoterone-D5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace specific functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with substituted functional groups.
科学研究应用
Clascoterone-D5 is widely used in scientific research due to its stability and resistance to metabolic degradation. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of clascoterone.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of clascoterone.
Drug Development: Used in the development of new androgen receptor inhibitors and other therapeutic agents.
Biological Research: Employed in studies related to androgen receptor signaling and its role in various biological processes.
作用机制
Clascoterone-D5 exerts its effects by inhibiting androgen receptors. It competes with androgens such as dihydrotestosterone for binding to androgen receptors in the sebaceous glands and hair follicles. This inhibition reduces sebaceous gland proliferation, sebum production, and inflammatory pathways, thereby mitigating the symptoms of androgen-dependent skin disorders.
相似化合物的比较
Similar Compounds
Cortexolone 17α-propionate: Another androgen receptor inhibitor used in the treatment of acne vulgaris.
Spironolactone: A potassium-sparing diuretic with anti-androgenic properties.
Flutamide: A non-steroidal anti-androgen used in the treatment of prostate cancer.
Uniqueness of Clascoterone-D5
This compound is unique due to its deuterated nature, which provides enhanced stability and resistance to metabolic degradation. This makes it an ideal candidate for pharmacokinetic and metabolic studies, offering insights into the behavior of clascoterone in biological systems.
属性
分子式 |
C24H34O5 |
|---|---|
分子量 |
407.6 g/mol |
IUPAC 名称 |
[(8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C24H34O5/c1-4-21(28)29-24(20(27)14-25)12-9-19-17-6-5-15-13-16(26)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,25H,4-12,14H2,1-3H3/t17-,18+,19+,22+,23+,24+/m1/s1/i1D3,4D2 |
InChI 键 |
GPNHMOZDMYNCPO-RUURBOGHSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO |
规范 SMILES |
CCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


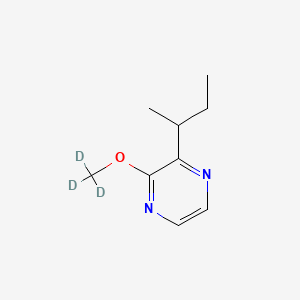
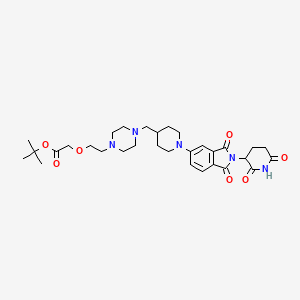
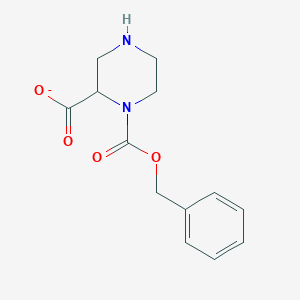


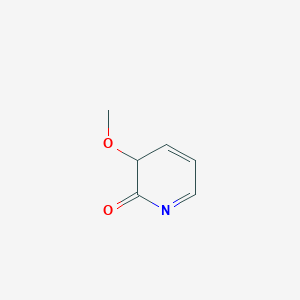

![5-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B12364326.png)
![N-(3-fluorophenyl)-1-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-methylpyrazole-3-carboxamide](/img/structure/B12364330.png)
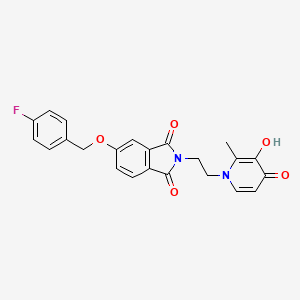

![dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12364338.png)
![tripotassium;(2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12364350.png)
![(1R,10R)-N-[(4-chlorophenyl)methyl]-N-methyl-13-(4-nitrophenyl)sulfonyl-12-oxa-4,5,8,13-tetrazatricyclo[8.2.1.02,7]trideca-2,4,6-trien-3-amine](/img/structure/B12364354.png)
